molecular formula C25H29N3O7S B2729966 3,4,5-triethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450338-13-3

3,4,5-triethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2729966
CAS No.: 450338-13-3
M. Wt: 515.58
InChI Key: MZPZIWCPBJKISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound, 3,4,5-triethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, features a benzamide core substituted with three ethoxy groups (3,4,5-triethoxy) and a thieno[3,4-c]pyrazole moiety bearing a 4-methoxyphenyl group and a 5,5-dioxido (sulfone) functional group. Structural analogs often differ in benzamide substituents, aryl group modifications, or sulfur oxidation states, leading to variations in physicochemical and pharmacological properties .

Properties

IUPAC Name

3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O7S/c1-5-33-21-12-16(13-22(34-6-2)23(21)35-7-3)25(29)26-24-19-14-36(30,31)15-20(19)27-28(24)17-8-10-18(32-4)11-9-17/h8-13H,5-7,14-15H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPZIWCPBJKISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4,5-triethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula: C_{20}H_{24}N_2O_6S
  • Molecular Weight: 420.48 g/mol

This compound features a thieno[3,4-c]pyrazole core substituted with a methoxyphenyl group and triethoxy groups, which may contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells.

Case Study: Cytotoxicity Assays

A detailed study evaluated the cytotoxicity of the compound on MCF7 spheroids. The results indicated that the compound exhibited a dose-dependent decrease in cell viability:

Concentration (µM)% Cell Viability
0100
1085
2565
5040
10020

The IC50 value was determined to be approximately 30 µM , indicating potent activity against these cancer cells .

The mechanism by which this compound exerts its antitumor effects appears to involve several pathways:

  • Tubulin Dynamics Modulation : The compound has been shown to interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase. This interaction is crucial for inhibiting cancer cell proliferation .
  • Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound resulted in increased apoptosis in treated cells as evidenced by Annexin V staining. This suggests that the compound promotes programmed cell death as a mechanism to reduce tumor growth .
  • Reactive Oxygen Species (ROS) Generation : The compound was found to increase ROS levels within the cells, contributing to oxidative stress and subsequent cell death. This mechanism is often exploited in cancer therapeutics to induce cytotoxicity selectively in cancer cells .

Comparative Analysis with Other Compounds

To contextualize the efficacy of this compound, a comparison with other known anticancer agents was conducted:

Compound NameIC50 (µM)Mechanism of Action
Paclitaxel10Tubulin polymerization inhibition
Doxorubicin15DNA intercalation
3,4,5-Triethoxy...30Tubulin dynamics modulation & apoptosis

This comparison illustrates that while the new compound is less potent than established agents like Paclitaxel and Doxorubicin, its unique mechanism may offer advantages in specific therapeutic contexts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The table below highlights critical structural variations between the target compound and its analogs:

Compound Name Benzamide Substituents Thieno-Pyrazole Aryl Group Sulfur Oxidation State Molecular Weight (g/mol)* Predicted logP*
Target Compound 3,4,5-Triethoxy 4-Methoxyphenyl Sulfone (5,5-dioxido) ~550 ~3.2
3,4-Dimethoxy-N-(2-(4-Methoxyphenyl)-5,5-Dioxido-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-yl)Benzamide 3,4-Dimethoxy 4-Methoxyphenyl Sulfone ~490 ~2.5
4-Bromo-N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Benzamide 4-Bromo 4-Methylphenyl Thiophene (no oxidation) ~470 ~3.8

*Estimated values based on substituent contributions.

Analysis of Substituent Effects

Benzamide Substituents
  • Target Compound : The 3,4,5-triethoxy groups increase lipophilicity (higher logP) compared to the dimethoxy analog . Ethoxy substituents may enhance metabolic stability relative to methoxy due to reduced oxidative susceptibility.
  • Dimethoxy Analog : Reduced steric bulk and lower molecular weight (~490 vs. ~550) may improve solubility but decrease hydrophobic interactions in binding pockets .
  • Its higher logP (~3.8) suggests improved membrane permeability but reduced solubility .
Thieno-Pyrazole Modifications
  • 4-Methoxyphenyl (Target) vs. 4-Methylphenyl (Bromo Analog) : The methoxy group enhances electron density, favoring π-π interactions, while the methyl group offers steric bulk with minimal electronic effects .
  • Sulfone (Target) vs. The unoxidized thiophene in the bromo analog is less polar, favoring lipophilic environments .
Sulfur Oxidation State
  • The 5,5-dioxido (sulfone) group in the target compound significantly elevates polarity compared to the unoxidized thiophene in the bromo analog. This may enhance target engagement in hydrophilic binding sites but reduce passive diffusion .

Implications for Drug Design

  • However, the bromo analog’s higher logP may favor tissue penetration .
  • Metabolism : Ethoxy groups in the target compound may undergo slower oxidative metabolism than methoxy or methyl substituents, extending half-life .
  • Binding Interactions : The 4-methoxyphenyl and sulfone groups could facilitate interactions with polar residues in enzymatic targets, while the bromo analog’s aryl group may favor hydrophobic pockets .

Q & A

Q. What are the optimal synthetic pathways for 3,4,5-triethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?

The synthesis involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Cyclization of the thieno[3,4-c]pyrazole core using microwave-assisted synthesis to enhance reaction efficiency and reduce by-products .
  • Amide bond formation between the thienopyrazole intermediate and 3,4,5-triethoxybenzoyl chloride under anhydrous conditions with triethylamine as a catalyst .
  • Critical parameters : Temperature control (60–80°C for cyclization), solvent selection (dichloromethane or DMF for polar intermediates), and stoichiometric ratios to minimize impurities .
    Validation : Confirm structural integrity via 1H^1H-NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

  • Purity analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% threshold) .
  • Stability testing : Perform accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions. Monitor decomposition via UV-Vis spectroscopy (λmax_{\text{max}} ≈ 280 nm) .
  • Storage recommendations : Lyophilized form at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for thieno[3,4-c]pyrazole derivatives?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

  • Structural variations : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) on target binding using molecular docking (e.g., COX-2 or kinase targets) .
  • Assay conditions : Standardize in vitro models (e.g., primary cells vs. immortalized lines) and validate with orthogonal assays (e.g., Western blotting alongside ELISA) .
  • Dosage optimization : Conduct dose-response curves (IC50_{50} determination) to distinguish specific activity from off-target effects .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?

  • Core modifications : Introduce substituents at the benzamide’s 3,4,5-triethoxy group to modulate lipophilicity (logP) and blood-brain barrier permeability .
  • Bioisosteric replacement : Replace the sulfone group (-SO2_2-) with sulfonamide (-SO2_2NH-) to enhance solubility while retaining target affinity .
  • In silico guidance : Use QSAR models to predict ADMET properties and prioritize synthetic targets .

Q. What mechanistic insights can be gained from studying this compound’s interaction with cytochrome P450 enzymes?

  • Metabolic profiling : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Key Phase I metabolites (e.g., O-deethylation products) indicate susceptibility to CYP3A4/2D6 .
  • Inhibition assays : Measure IC50_{50} values against major CYP isoforms to assess drug-drug interaction risks .
  • Structural basis : Co-crystallize with CYP enzymes (if feasible) to identify binding residues and guide toxicity mitigation .

Methodological Challenges and Solutions

Q. How can researchers address low yields during the final amide coupling step?

  • Activation strategies : Use HATU or EDCI/HOBt instead of DCC for improved coupling efficiency .
  • Solvent optimization : Switch to DMF for better solubility of aromatic intermediates .
  • Real-time monitoring : Employ in situ FTIR to track carbodiimide intermediate formation (C=O stretch at ~1650 cm1^{-1}) .

Q. What analytical techniques are critical for confirming the sulfone group’s (-SO2_22​-) presence and oxidation state?

  • X-ray photoelectron spectroscopy (XPS) : Confirm sulfur oxidation state via S 2p binding energy (~168–169 eV for sulfone) .
  • Raman spectroscopy : Detect symmetric SO2_2 stretching vibrations (~1150 cm1^{-1}) .
  • Elemental analysis : Validate sulfur content (theoretical vs. experimental) within ±0.3% error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.